5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4ClN3O2 It is a derivative of pyrrolopyridine, characterized by the presence of a chlorine atom at the 5-position and a nitro group at the 3-position of the pyrrolo[2,3-b]pyridine ring system
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of kinase inhibitors, suggesting potential targets could be various kinases .
Mode of Action
It’s suggested that the compound might form a hydrogen bond with a specific residue (g485) to improve its activity .
Biochemical Pathways
Related compounds have been implicated in the inhibition of carbonic anhydrase ix (caix), a key enzyme involved in ph regulation and cell proliferation .
Result of Action
Related compounds have shown inhibitory effects on cell migration and invasion .
Action Environment
Like most chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to changes in their conformation and activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been observed to impact the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, this compound can interfere with cellular signaling pathways, such as those mediated by kinases, resulting in altered cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes . These molecular interactions and mechanisms contribute to the overall biochemical and cellular effects of this compound.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme temperatures . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of cellular signaling pathways . At higher doses, it can induce toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or cellular response without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites . Additionally, it can affect the activity of cofactors, such as NADH or ATP, further influencing metabolic processes . Understanding these metabolic interactions is crucial for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, certain transporters may facilitate the uptake of this compound into cells, while binding proteins can sequester it in specific organelles or regions. These transport and distribution mechanisms play a critical role in determining the compound’s cellular and biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine typically involves the nitration of 5-chloro-1H-pyrrolo[2,3-b]pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 5-amino-3-nitro-1H-pyrrolo[2,3-b]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-pyrrolo[3,2-b]pyridine: Similar structure but lacks the nitro group at the 3-position.
5-nitro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the chlorine atom at the 5-position.
4-chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Contains additional tosyl group.
Uniqueness
5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-5-6(11(12)13)3-10-7(5)9-2-4/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZAIQUWOITSPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801266689 | |
Record name | 5-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801266689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033463-33-0 | |
Record name | 5-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801266689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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